molecular formula C8H7BrClN B13488014 4-Bromo-7-chloroisoindoline

4-Bromo-7-chloroisoindoline

Cat. No.: B13488014
M. Wt: 232.50 g/mol
InChI Key: ZZKVXMUNJMIVAN-UHFFFAOYSA-N
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Description

4-Bromo-7-chloroisoindoline is a heterocyclic compound characterized by the presence of both bromine and chlorine atoms attached to an isoindoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-7-chloroisoindoline typically involves the reaction of 4-bromo-3-nitrotoluene with isopropenylmagnesium bromide under Bartoli reaction conditions in tetrahydrofuran (THF) at -40°C . This reaction yields 2,4-dimethyl-7-bromoindole, which can then be further modified to introduce the chlorine atom.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-7-chloroisoindoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Scientific Research Applications

4-Bromo-7-chloroisoindoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-7-chloroisoindoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-7-chloroisoindoline is unique due to the presence of both bromine and chlorine atoms, which confer specific reactivity and potential applications. Its dual halogenation allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in research and industry.

Properties

Molecular Formula

C8H7BrClN

Molecular Weight

232.50 g/mol

IUPAC Name

4-bromo-7-chloro-2,3-dihydro-1H-isoindole

InChI

InChI=1S/C8H7BrClN/c9-7-1-2-8(10)6-4-11-3-5(6)7/h1-2,11H,3-4H2

InChI Key

ZZKVXMUNJMIVAN-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2CN1)Br)Cl

Origin of Product

United States

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